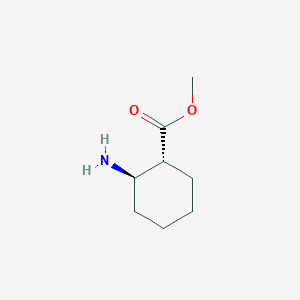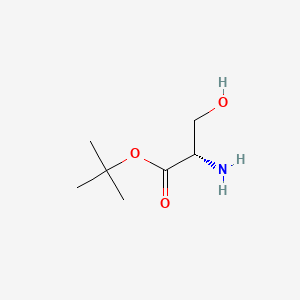![molecular formula C13H19NO3S B1314793 Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol CAS No. 165947-56-8](/img/structure/B1314793.png)
Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol
Descripción general
Descripción
Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol is a chemical compound with the molecular formula C15H23NO3S . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. In one experiment, a solution of compound 3 was stirred in a mixture of tetrahydrofuran, methanol, and water. Sodium hydroxide was added and the mixture was stirred at room temperature for 16 hours. After the reaction was complete, the mixture was evaporated under reduced pressure to obtain a yellow viscous residue. The residue was acidified with aqueous citric acid solution to about pH 4 and the resulting mixture was stirred at 0 °C for 15 minutes. The obtained solid was filtered, washed with water, and dried under vacuum to afford compound 4 .Molecular Structure Analysis
The molecular structure of Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol is complex, with a molecular weight of 297.41 . The structure includes a tetrahydrothieno[3,2-C]pyridine ring, which is a heterocyclic compound containing a ring structure made up of carbon, hydrogen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol include the reaction of compound 3 with sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water . Another reaction involves the use of trifluoroacetic acid in dichloromethane .Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment at 2-8°C . Its boiling point is not specified .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol and related compounds are important intermediates in organic synthesis, serving as precursors for a wide range of heterocyclic compounds. Research has explored various chemical reactions and synthesis methods involving these compounds, highlighting their versatility and potential in medicinal chemistry and material science.
Formation of Spiro Compounds : The reaction of benzothieno[2,3-c]pyridines with acetylene dicarboxylic ester in acetonitrile has been shown to form spiro[benzothiophene-3,4'-pyridines] in modest yields, demonstrating the potential for constructing complex spirocyclic architectures from tetrahydrothienopyridine derivatives (Voskressensky et al., 2010).
Catalytic Reactions : Ethyl 2-methyl-2,3-butadienoate has been employed in [4+2] annulation with N-tosylimines, catalyzed by organic phosphine, to form highly functionalized tetrahydropyridines. This demonstrates the use of ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol derivatives in catalytic reactions to obtain novel cyclic compounds with potential applications in drug development and materials science (Zhu et al., 2003).
Synthesis of Nitroindole Derivatives : The synthesis of nitroindole-2-methanols and their conversion into 2-aldehydes showcases the reactivity of tetrahydrothienopyridine derivatives in producing functionalized indoles, which are important scaffolds in pharmaceutical chemistry (Narayana et al., 2006).
Photoinduced Reactions : The photoinduced addition of methanol to certain dihydropyrrole derivatives, resulting in pyrrolidine-2-ones, underlines the potential of using tetrahydrothienopyridine derivatives in photochemical transformations to access novel organic structures (Drew et al., 1999).
Heterocyclic Compound Synthesis : The use of ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol derivatives in the synthesis of new pyridothienopyrimidine derivatives and their potential applications in developing new therapeutic agents and materials are highlighted. This research shows the compound's utility in constructing complex heterocyclic systems with diverse biological and chemical properties (El-Kashef et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,15H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBZERHPDYWTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126586 | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol | |
CAS RN |
165947-56-8 | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165947-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

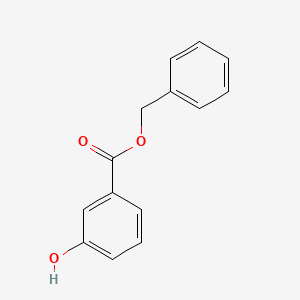
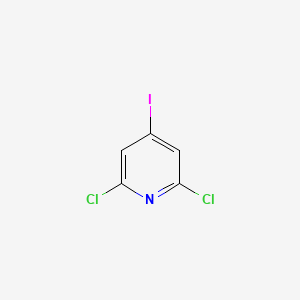
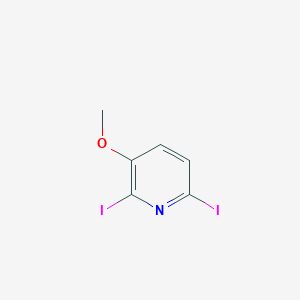
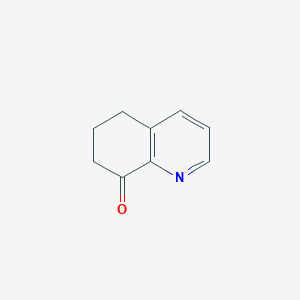
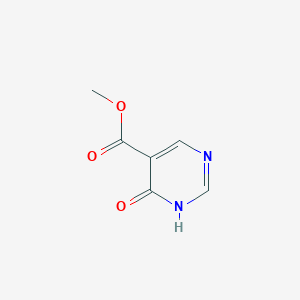
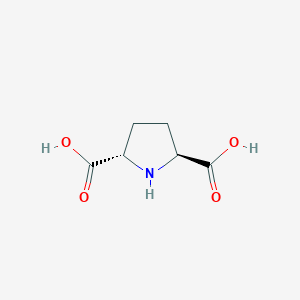
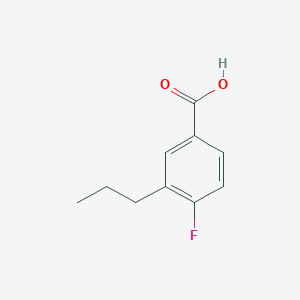
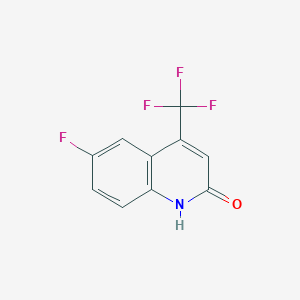
![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)
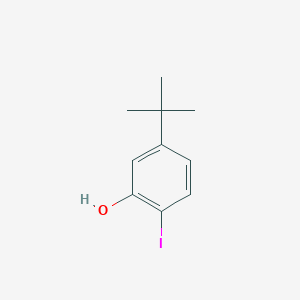
![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)
![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
